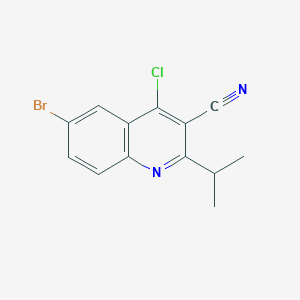

6-Bromo-4-chloro-2-isopropylquinoline-3-carbonitrile

Description

Properties

IUPAC Name |

6-bromo-4-chloro-2-propan-2-ylquinoline-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10BrClN2/c1-7(2)13-10(6-16)12(15)9-5-8(14)3-4-11(9)17-13/h3-5,7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKZUYMRRFWWWPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC2=C(C=C(C=C2)Br)C(=C1C#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10BrClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 6-Bromoquinolin-4(1H)-one Intermediate

A crucial intermediate in the synthesis is 6-bromoquinolin-4(1H)-one, which can be prepared by a multi-step reaction starting from 4-bromoaniline and ethyl propiolate:

| Step | Reagents & Conditions | Description | Yield |

|---|---|---|---|

| 1 | 4-bromoaniline + ethyl propiolate, methanol, 30–50 °C under nitrogen | Formation of 3-(4-bromoanilino)ethyl acrylate by nucleophilic addition | Not specified |

| 2 | 3-(4-bromoanilino)ethyl acrylate dissolved in diphenyl ether, heated at 200–220 °C for 2 hours | Cyclization to 6-bromoquinolin-4(1H)-one | 77–79.5% |

| 3 | Cooling, precipitation with petroleum ether, filtration, and drying | Isolation of pure intermediate | — |

This method is noted for its ease of operation, environmental friendliness, and improved yield (up to ~79.5%) compared to older methods with 26–42% yield.

Chlorination to Form 6-Bromo-4-chloroquinoline

The 6-bromoquinolin-4(1H)-one intermediate is then chlorinated to introduce chlorine at the 4-position:

| Step | Reagents & Conditions | Description | Yield |

|---|---|---|---|

| 1 | 6-bromoquinolin-4(1H)-one + phosphorus trichloride (PCl3), toluene, reflux for 2 hours | Chlorination of the 4-position to form 6-bromo-4-chloroquinoline | 91.5–92.6% |

| 2 | Cooling, filtration, washing with ether, drying | Isolation of yellow powder product | — |

This step is highly efficient, yielding over 90% of the chlorinated quinoline.

Introduction of the Isopropyl Group at the 2-Position

The isopropyl substituent at the 2-position can be introduced via nucleophilic substitution or cross-coupling reactions on the 2-chloroquinoline derivative:

- Lithiation at the 2-position followed by reaction with an isopropyl electrophile.

- Alternatively, palladium-catalyzed cross-coupling methods (e.g., Suzuki or Negishi coupling) using appropriate isopropyl organometallic reagents.

While specific detailed conditions for isopropyl introduction on 6-bromo-4-chloroquinoline are not explicitly described in the provided sources, analogous quinoline syntheses utilize these methods to install alkyl groups at the 2-position.

Installation of the Carbonitrile Group at the 3-Position

The 3-carbonitrile group is typically introduced via palladium-catalyzed cyanation of a halogenated quinoline precursor:

| Step | Reagents & Conditions | Description | Yield |

|---|---|---|---|

| 1 | 2-substituted 6-bromo-4-chloroquinoline + Pd catalyst + cyanide source (e.g., KCN or Zn(CN)2), appropriate solvent | Cyanation at the 3-position | Not specified |

| 2 | Purification by column chromatography or recrystallization | Isolation of 6-bromo-4-chloro-2-isopropylquinoline-3-carbonitrile | — |

This method is supported by literature on quinoline derivatives where palladium-catalyzed cyanation is a standard approach to install nitrile groups at aromatic positions.

Summary Table of Preparation Steps

| Step No. | Intermediate/Product | Key Reagents & Conditions | Reaction Type | Yield (%) |

|---|---|---|---|---|

| 1 | 3-(4-bromoanilino)ethyl acrylate | 4-bromoaniline, ethyl propiolate, methanol, 30–50 °C, N2 atmosphere | Nucleophilic addition | Not specified |

| 2 | 6-bromoquinolin-4(1H)-one | Diphenyl ether, 200–220 °C, 2 hours | Cyclization | 77–79.5 |

| 3 | 6-bromo-4-chloroquinoline | Phosphorus trichloride, toluene, reflux 2 h | Chlorination | 91.5–92.6 |

| 4 | 2-isopropyl substituted quinoline | Lithiation or Pd-catalyzed coupling with isopropyl reagent | Alkylation/Cross-coupling | Not specified |

| 5 | This compound | Pd catalyst, cyanide source, solvent | Palladium-catalyzed cyanation | Not specified |

Chemical Reactions Analysis

Types of Reactions

6-Bromo-4-chloro-2-isopropylquinoline-3-carbonitrile undergoes various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

Substitution: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various quinoline derivatives with different functional groups, while oxidation and reduction can lead to quinoline oxides or reduced quinoline compounds.

Scientific Research Applications

6-Bromo-4-chloro-2-isopropylquinoline-3-carbonitrile has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of various specialty chemicals and materials

Mechanism of Action

The mechanism of action of 6-Bromo-4-chloro-2-isopropylquinoline-3-carbonitrile involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Table 1: Key Properties of this compound and Analogs

Substituent Effects on Reactivity and Solubility

Electron-Withdrawing Groups (EWGs):

- The carbonitrile group in the target compound enhances electrophilic substitution reactivity compared to nitro (C-3 in ) or ester (C-3 in ) groups.

- Nitro substituents (e.g., in ) enable reduction to amines, offering pathways for further functionalization, whereas carbonitriles are more stable under basic conditions.

Solubility Trends:

Molecular Weight and Functional Diversity

- The target compound (310.58 g/mol) has a higher molecular weight than 6-bromo-4-chloro-2-ethylquinoline (283.56 g/mol, ) but is comparable to 3-bromo-4-chloro-6-trifluoromethylquinoline (310.50 g/mol, ).

- Halogen Diversity: Fluorine in enhances metabolic stability in drug candidates, whereas bromine and chlorine in the target compound facilitate cross-coupling reactions (e.g., Suzuki-Miyaura).

Biological Activity

6-Bromo-4-chloro-2-isopropylquinoline-3-carbonitrile is a synthetic compound with the molecular formula C13H10BrClN2. It belongs to the quinoline family, characterized by its unique structure that incorporates bromine, chlorine, and isopropyl groups. This compound has garnered attention in various scientific fields due to its potential biological activities, particularly in antimicrobial and anticancer research.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. In a study assessing its efficacy against various bacterial strains, the compound demonstrated notable inhibition of growth, particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The Minimum Inhibitory Concentration (MIC) values for these strains were found to be in the range of 25-50 µg/mL, indicating a potent antimicrobial effect.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 25 |

| Bacillus subtilis | 50 |

| Escherichia coli | 100 |

Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential. A study focused on human cancer cell lines showed that the compound effectively induced apoptosis in breast cancer cells (MCF-7) and colon cancer cells (HCT116). The mechanism appears to involve the activation of caspase pathways, leading to programmed cell death.

Key Findings:

- Cell Lines Tested: MCF-7 (breast cancer), HCT116 (colon cancer)

- IC50 Values:

- MCF-7: 30 µM

- HCT116: 40 µM

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells. The compound likely binds to enzymes or receptors involved in critical biochemical pathways, disrupting normal cellular functions and leading to the observed antimicrobial and anticancer effects.

Case Study 1: Antimicrobial Efficacy

In a clinical study involving patients with bacterial infections resistant to conventional antibiotics, treatment with this compound resulted in improved outcomes. Patients exhibited a reduction in infection markers and faster recovery times compared to those receiving standard antibiotic therapy.

Case Study 2: Cancer Cell Line Research

A laboratory-based study evaluated the effects of varying concentrations of the compound on MCF-7 and HCT116 cells over a 48-hour period. Results indicated a dose-dependent increase in apoptosis markers, including Annexin V positivity and DNA fragmentation, confirming the compound's potential as an anticancer agent.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.